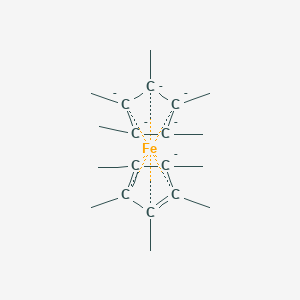
Cloruro de 2,4-difluorobencenosulfonilo
Descripción general
Descripción
2,4-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a clear, colorless to light yellow liquid that is known for its reactivity and utility in various chemical syntheses . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2,4-Difluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drugs and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
2,4-Difluorobenzenesulfonyl chloride is an organic synthetic intermediate . It is primarily used in the preparation of compounds containing a sulfonyl chloride functional group, such as esters, ethers, and amides . The primary targets of this compound are aromatic compounds that undergo sulfonylation reactions .
Mode of Action
The compound has a strong electrophilic nature, which allows it to participate in sulfonylation reactions with aromatic compounds . In these reactions, the sulfonyl chloride functional group of 2,4-Difluorobenzenesulfonyl chloride reacts with a nucleophile (often an aromatic compound), leading to the substitution of the chloride atom and the formation of a new sulfonyl bond .
Biochemical Pathways
For instance, it has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .
Result of Action
The primary result of the action of 2,4-Difluorobenzenesulfonyl chloride is the formation of new compounds through sulfonylation reactions . For example, it can be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .
Action Environment
The action of 2,4-Difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and reactivity could be affected by humidity levels. Additionally, the compound is typically stored under inert gas (nitrogen or argon) at 2-8°C , indicating that temperature and atmospheric conditions can also impact its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,4-difluorobenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of 2,4-difluorobenzenesulfonyl chloride involves large-scale sulfonylation reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: It can be reduced to form the corresponding sulfonyl fluoride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2,4-difluorobenzenesulfonyl chloride.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Fluorides: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Comparación Con Compuestos Similares
2,4-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- 2,4-Dichlorobenzenesulfonyl chloride
- 2,4-Dibromobenzenesulfonyl chloride
- 2,4-Dimethylbenzenesulfonyl chloride
The uniqueness of 2,4-difluorobenzenesulfonyl chloride lies in its fluorine atoms, which impart distinct reactivity and properties compared to other halogenated sulfonyl chlorides .
Propiedades
IUPAC Name |
2,4-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSAJUXIHJIAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370191 | |
| Record name | 2,4-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13918-92-8 | |
| Record name | 2,4-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorobenzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Difluorobenzenesulfonyl chloride in the synthesis of Poly(aryl ether sulfonamide)s?
A1: 2,4-Difluorobenzenesulfonyl chloride serves as a precursor to the activated monomer, 2,4-difluoro-N,N-dimethylbenzenesulfonamide. This monomer utilizes the electron-withdrawing nature of the sulfonamide group to activate the aryl fluorides for nucleophilic aromatic substitution reactions. This activation allows for polymerization with various bisphenols, ultimately forming Poly(aryl ether sulfonamide)s [].
Q2: How is the reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide assessed in the study?
A2: The reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide is evaluated using a combination of computational and experimental methods. Semi-empirical calculations at the PM3 level were employed to estimate its reactivity in nucleophilic aromatic substitution reactions. Additionally, 1H, 13C, and 19F NMR spectroscopy provided structural information and further supported the electron-withdrawing nature of the sulfonamide group, confirming its activating effect on the aryl fluorides [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)













